9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxyimino group attached to an indeno[1,2-b]pyrazine core, with two cyano groups at positions 2 and 3. Its structure imparts significant electron-withdrawing characteristics, making it a valuable candidate for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with benzyl alcohol in the presence of an oxidizing agent to form the benzyloxyimino derivative . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzyloxyimino group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.
Scientific Research Applications
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into its biological activity may uncover therapeutic applications, such as anticancer or antimicrobial properties.
Mechanism of Action
The mechanism by which 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property influences its interactions with other molecules, including biological targets. The compound can modulate the electronic properties of materials it is incorporated into, affecting processes such as charge transfer and light absorption. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
9-((Allyloxy)imino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Similar in structure but with an allyloxy group instead of a benzyloxy group.
Halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivatives: These compounds feature halogen atoms, which further enhance their electron-withdrawing properties.
Uniqueness
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile stands out due to its specific combination of the benzyloxyimino group and the indeno[1,2-b]pyrazine core. This unique structure imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic interactions, such as in organic electronics and photovoltaic devices .
Biological Activity
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-1, is a synthetic compound that has garnered attention for its biological activity as an inhibitor of deubiquitinating enzymes (DUBs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H11N5O
- Molecular Weight : 337.33 g/mol
- CAS Number : 924296-18-4
DUBs-IN-1 primarily targets ubiquitin-specific protease 8 (USP8), exhibiting potent inhibitory activity. The compound's mechanism involves the disruption of the deubiquitination process, which is critical in regulating protein turnover and signaling pathways in cells. By inhibiting USP8, DUBs-IN-1 can potentially alter the stability and activity of various proteins involved in cancer progression and immune responses.
Inhibition of Ubiquitin-Specific Proteases
Research indicates that DUBs-IN-1 has a significant inhibitory effect on USP8 with an IC50 value of 0.24 μM, while showing minimal activity against USP7 (IC50 > 100 μM) . This selectivity is crucial for minimizing off-target effects.
Effects on Cancer Cell Lines
DUBs-IN-1 has been evaluated for its cytotoxic effects on several cancer cell lines. Notably:
- HCT116 Colon Cancer Cells : IC50 values range from 0.5 to 1.5 μM.
- PC-3 Prostate Cancer Cells : Similar IC50 values indicating effective inhibition of cell viability .
Case Studies
- High-throughput Screening : A study highlighted the compound's ability to inhibit USPs effectively, leading to further synthesis and evaluation of analogs that demonstrated enhanced potency against various DUBs .
- Combination Therapy : In vivo studies suggested that DUBs-IN-1 could enhance the efficacy of existing cancer therapies. For instance, when combined with anti-PD-1 antibodies, it significantly improved tumor growth inhibition rates in murine models .
Research Findings
The following table summarizes key findings related to the biological activity of DUBs-IN-1:
Properties
Molecular Formula |
C20H11N5O |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(9Z)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19- |
InChI Key |
GKOWDIBLCDZJHF-PLRJNAJWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.